molecular formula C25H23NO2 B11681216 1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline

1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline

Katalognummer: B11681216
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: KVPJUTWLSYLQDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline is a complex organic compound with the molecular formula C25H23NO2. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline can be achieved through various synthetic routes. One common method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) . This reaction yields the desired isoquinoline derivative through a series of condensation and cyclization steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s structural similarity to natural alkaloids makes it a valuable tool for studying biological pathways and interactions.

    Medicine: Research into its potential pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties, is ongoing.

    Industry: It can be used in the development of new materials, dyes, and catalysts.

Wirkmechanismus

The mechanism of action of 1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural features and the biological system . Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H23NO2

Molekulargewicht

369.5 g/mol

IUPAC-Name

1-ethyl-6,7-dimethoxy-3,4-diphenylisoquinoline

InChI

InChI=1S/C25H23NO2/c1-4-21-19-15-22(27-2)23(28-3)16-20(19)24(17-11-7-5-8-12-17)25(26-21)18-13-9-6-10-14-18/h5-16H,4H2,1-3H3

InChI-Schlüssel

KVPJUTWLSYLQDR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C2=CC(=C(C=C21)OC)OC)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.